Cas no 149725-16-6 (Exiguaflavanone C)

Exiguaflavanone C structure
Nom du produit:Exiguaflavanone C
Numéro CAS:149725-16-6
Le MF:C25H28O7
Mégawatts:440.486573019808
CID:196764
Exiguaflavanone C Propriétés chimiques et physiques
Nom et identifiant
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- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-6-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2-(2,4,6-trihydroxyphenyl)-,(2S)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-6-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2-(2,4,6-trihydroxyphenyl)
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-6-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-2-(2,4,6-trihydroxyphenyl)-,(2S)- (9CI)
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-6-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-2-(2,4,6-trihydroxyphenyl)-,[S-(R*,S*)]-
- Exiguaflavanone C
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2-(2,4,6-trihydroxyphenyl)-, (2S)-
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- Piscine à noyau: 1S/C25H28O7/c1-12(2)5-6-14(13(3)4)7-16-17(27)10-22-24(25(16)31)20(30)11-21(32-22)23-18(28)8-15(26)9-19(23)29/h5,8-10,14,21,26-29,31H,3,6-7,11H2,1-2,4H3/t14-,21+/m1/s1
- La clé Inchi: WTIQDOKIDGQYSN-SZNDQCEHSA-N
- Sourire: [C@H]1(C2=C(O)C=C(O)C=C2O)OC2=CC(O)=C(C[C@H](C(C)=C)C/C=C(/C)\C)C(O)=C2C(=O)C1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 32
- Le xlogp3: 3.969
Exiguaflavanone C Littérature connexe
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1. Book reviews
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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